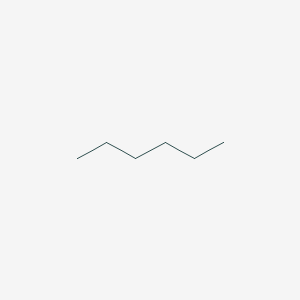

- Molecular Weight:

- 86.18 g/mol

Description

Accurate analytic results in UV/VIS and infrared spectroscopy depend on the use of very pure solvents for sample preparation. The Uvasol< TMSYMBOL> < /TMSYMBOL> solvents range has been specially designed for spectroscopy and other applications requiring solvents of the highest spectral purity. The refinement process allows a greater degree of security in applications and avoids misinterpretation of analytical results caused by traces of UV, IR and fluorescence contamination. Uvasol< TMSYMBOL> < /TMSYMBOL> solvents offer best UV transmittance. In all specifications the minimum transmittance for 5 typical wavelengths are identified.

SupraSolv ECD and FID is specially developed for gas chromatography in combination with ECD (Electron Capture Detetor) and FID (Flame Ionization detector). SupraSolv solvents offer the largest specified retention time range, a clear baseline and a minimal signal-to-noise ratio leading to reliable and reproducible analysis results.

Hexane (n-hexane) is an alkane, that can be obtained from petroleum by distillation. It can also be produced by electrolyzing the potassium butyrate solution. It is widely employed organic solvent for the dissolution and isolation of fats and oils. Its thermodynamic properties and kinetics of thermal decomposition have been studied over a range of temperature. A study on the zeolite supported platinum catalyzed isomerization and aromatization of n-hexane has been reported. Its removal from hexane contaminated air streams using vapor phase biological reactor (VPBR) immobilized with hexane-degrading Aspergillus niger strain has been studied. The metabolism of n-hexane forms 2,5-hexanedione (2,5-HD), which is reported to induce neurotoxicity.

Hexane is an alkane and exists in 5 structural isomeric forms, i.e. hexane, isohexane, 3-methylpentane, neohexane and 2,3-dimethylbutane. It can be obtained from petroleum by distillation. It can also be produced by electrolyzing the potassium butyrate solution. It is widely employed organic solvent for the dissolution and isolation of fats and oils.

, also known as N-hexane or CH3-[CH2]4-CH3, belongs to the class of organic compounds known as alkanes. These are acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2, and therefore consisting entirely of hydrogen atoms and saturated carbon atoms. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). is also a parent compound for other transformation products, including but not limited to, 3-hexanone, 5-iminohexane-1, 2, 3, 4, 6-pentol, and 3-mercaptohexanol. is an alkane tasting compound that can be found in a number of food items such as mollusks, fruits, mushrooms, and citrus. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.

n-Hexane is a chemical made from crude oil. Pure n-Hexane is a colorless liquid with a slightly disagreeable odor. It is highly flammable, and its vapors can be explosive. Pure n-Hexane is used in laboratories. Most of the n-Hexane used in industry is mixed with similar chemicals called solvents. The major use for solvents containing n-Hexane is to extract vegetable oils from crops such as soybeans. These solvents are also used as cleaning agents in the printing, textile, furniture, and shoemaking industries. Certain kinds of special glues used in the roofing and shoe and leather industries also contain n-Hexane. Several consumer products contain n-Hexane, such as gasoline, quick-drying glues used in various hobbies, and rubber cement..

Hexane is an unbranched alkane containing six carbon atoms. It has a role as a non-polar solvent and a neurotoxin. It is an alkane and a volatile organic compound.

Hexane is a non-polar organic solvent and a straight-chain alkane with six carbon atoms. It belongs to the Class 2 category of organic solvents, as per United States Pharmacopoeia. It has limited application in ...